An In-depth Technical Guide to Dioctyl Phosphate: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Dioctyl Phosphate: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dioctyl phosphate (B84403), a significant organophosphate compound. The following sections detail its chemical structure, physicochemical properties, and established experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research and development.
Chemical Structure and Identification
Dioctyl phosphate, also known by its IUPAC name dioctyl hydrogen phosphate, is an organophosphorus compound with the chemical formula C16H35O4P.[1] It is characterized by a central phosphate group esterified with two octyl chains.[1] This amphiphilic nature, with a polar phosphate head and nonpolar alkyl tails, underpins its utility in various applications.
Below is a two-dimensional representation of the chemical structure of dioctyl phosphate.
Caption: Chemical structure of dioctyl phosphate.
Physicochemical Properties
A summary of the key physicochemical properties of dioctyl phosphate is presented in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.
| Property | Value | Reference(s) |
| Molecular Formula | C16H35O4P | [1] |
| Molecular Weight | 322.42 g/mol | [1] |
| CAS Number | 3115-39-7 | [1] |
| Appearance | Colorless to amber liquid, low-melting solid | [1][2] |
| Melting Point | 29-30 °C | [2] |
| Boiling Point | 402.0 ± 28.0 °C (Predicted) | [2] |
| Density | 0.96 - 0.985 g/cm³ | [1][3] |
| Flash Point | 196.9 °C | [1][3] |
| Water Solubility | 0.21 g/100 mL at 20 °C | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, chloroform, and methanol (B129727) (slightly) | [2][4] |
| LogP | 5.8 | [1] |
| pKa (Predicted) | 1.51 ± 0.50 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of dioctyl phosphate are provided in this section.
Dioctyl phosphate is commonly synthesized via the esterification of phosphoric acid with octanol.[4] A robust method adapted from a general procedure for the preparation of long-chain dialkyl phosphates is detailed below.
Reaction Scheme:
P(O)Cl₃ + 2 CH₃(CH₂)₇OH + Et₃N → (CH₃(CH₂)₇O)₂P(O)Cl + Et₃N·HCl (CH₃(CH₂)₇O)₂P(O)Cl + H₂O → (CH₃(CH₂)₇O)₂P(O)OH + HCl
Caption: Workflow for the synthesis of dioctyl phosphate.
Materials:
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1-Octanol
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Phosphorus oxychloride (POCl₃)
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Triethylamine (Et₃N)
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Toluene (anhydrous)
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Deionized water
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a stirred solution of 1-octanol (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous toluene in a round-bottom flask under an inert atmosphere, slowly add phosphorus oxychloride (1.0 equivalent) at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
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The filtrate is then treated with water or steam to induce hydrolysis of the intermediate dioctyl chlorophosphate.
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The organic layer is separated, washed with deionized water and brine, and then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield the crude dioctyl phosphate.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Standard analytical techniques for the characterization and purity assessment of dioctyl phosphate include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of dioctyl phosphate.[4]
Caption: Experimental workflow for NMR analysis.
Procedure:
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Sample Preparation: Dissolve approximately 10-20 mg of dioctyl phosphate in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a standard 5 mm NMR tube.
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¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum is expected to show characteristic signals for the octyl chain protons, including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups. The methylene group adjacent to the phosphate oxygen will be shifted downfield.
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³¹P NMR Analysis: Acquire the phosphorus-31 NMR spectrum. A single resonance is expected in the region characteristic of dialkyl phosphates.
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¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the carbon skeleton of the octyl chains.
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of dioctyl phosphate and for its quantification in various matrices. A general reverse-phase HPLC method is described below.[6]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a small amount of an acid modifier such as phosphoric acid or formic acid (for MS compatibility). A typical starting gradient could be from 50:50 acetonitrile:water to 95:5 acetonitrile:water.
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Column: A C18 reverse-phase column is suitable for this analysis.
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Sample Preparation: Dissolve a known concentration of dioctyl phosphate in the mobile phase or a compatible solvent.
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Injection and Detection: Inject the sample onto the HPLC system. Detection can be achieved using a UV detector (at low wavelengths), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).
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Analysis: The purity of the sample can be determined by the relative area of the main peak. Quantification can be achieved by creating a calibration curve with standards of known concentrations.
Applications and Biological Relevance
Dioctyl phosphate has a range of industrial applications, including its use as a plasticizer, surfactant, and corrosion inhibitor.[1] In a research context, it is employed as a solvent and extraction agent, particularly for metal ions.[1]
From a biological perspective, there is limited information on the direct involvement of dioctyl phosphate in specific signaling pathways. However, it has been used as a model compound in toxicological studies to investigate the effects of organophosphate esters.[1] Some studies suggest that dioctyl phosphate may have endocrine-disrupting effects, potentially impacting reproductive health in animal models.[1] Further research is required to elucidate the precise mechanisms of its biological activity. In the realm of drug development, while not a primary focus, its properties as a phosphate ester could be explored in the context of lipid-based drug delivery systems.
Safety Information
Dioctyl phosphate is considered to be of moderate to low toxicity but can cause skin and eye irritation.[4] It is classified as a corrosive substance.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional laboratory safety guidance.
